REACTION_CXSMILES
|
[CH3:1][CH2:2][CH2:3][CH3:4].C=CCC.[CH:9]([OH:13])([CH2:11][CH3:12])[CH3:10]>O>[CH:2]([O:13][CH:9]([CH2:11][CH3:12])[CH3:10])([CH2:3][CH3:4])[CH3:1] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(CC)O
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
n-butane n-butene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCC.C=CCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
transferred to the evaporator
|
Type
|
CUSTOM
|
Details
|
as in comparison Example 1 (155° C. to 160° C., 70 bar)
|
Type
|
CUSTOM
|
Details
|
a temperature of 155° C. to 162° C.
|
Type
|
TEMPERATURE
|
Details
|
could be maintained in the reactor
|
Type
|
TEMPERATURE
|
Details
|
without additional heating
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(CC)OC(C)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 16.2 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |